

In-depth Technical Guide: Discovery and Synthesis of CDC801

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CDC801	
Cat. No.:	B1662728	Get Quote

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the compound **CDC801**, also known as CC-1088. **CDC801** is a thalidomide analog that functions as a phosphodiesterase 4 (PDE4) inhibitor. Initially developed by Celgene Corporation, it was investigated for its therapeutic potential in treating inflammatory diseases and certain hematological malignancies, such as chronic lymphocytic leukemia (CLL). This document details the available information on its synthesis, biological activity, and clinical evaluation, presenting quantitative data in structured tables and illustrating key pathways and processes using Graphviz diagrams.

Introduction and Discovery

CDC801 (CC-1088) emerged from Celgene's research programs focused on the development of novel thalidomide analogs with immunomodulatory and anti-inflammatory properties. The core strategy was to create molecules that could selectively inhibit phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. While the specific details of the initial discovery and the lead optimization process that resulted in **CDC801** are not extensively published in peer-reviewed literature, it is understood that Celgene was actively exploring thalidomide derivatives for their potential in treating various diseases.[1] Ultimately, the development of **CDC801** was discontinued around 2005, with another compound, Apremilast (CC-10004), being selected for further development.



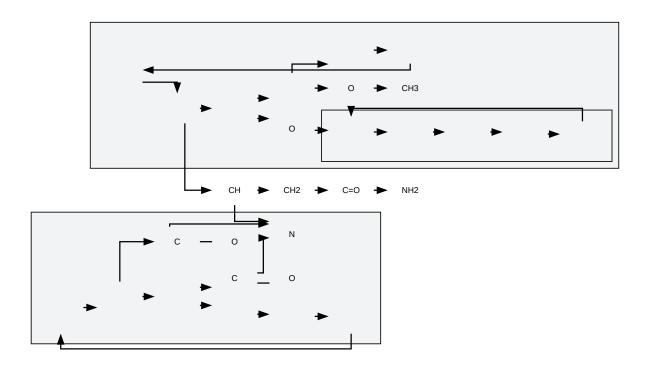
Chemical Profile and Data

CDC801 is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Synonyms	CDC801, CC-1088
Molecular Formula	C23H24N2O5
Molecular Weight	408.45 g/mol
CAS Number	192819-27-5
Chemical Structure	(See diagram below)

Diagram 1: Chemical Structure of CDC801





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Caption: 2D representation of the CDC801 molecule.

Synthesis of CDC801

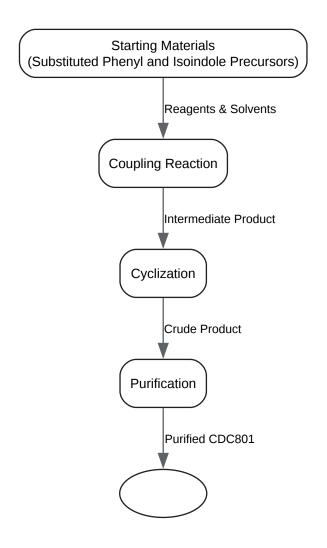
A detailed, step-by-step experimental protocol for the synthesis of **CDC801** is not publicly available in the scientific literature. However, based on the synthesis of structurally similar 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of a substituted phenyl precursor with an isoindolinone moiety.

Proposed General Synthetic Scheme:



The synthesis of related compounds often involves the condensation of a substituted aniline with a phthalic anhydride derivative to form the isoindolinone core, followed by further modifications. For **CDC801**, a key step would be the coupling of a 3-(3-(cyclopentyloxy)-4-methoxyphenyl)propanoic acid derivative with 2-aminobenzamide, followed by cyclization to form the final propanamide-substituted isoindolinone structure.

Diagram 2: Proposed General Synthetic Workflow for CDC801



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Caption: A high-level overview of a potential synthetic route to CDC801.

Mechanism of Action: PDE4 Inhibition

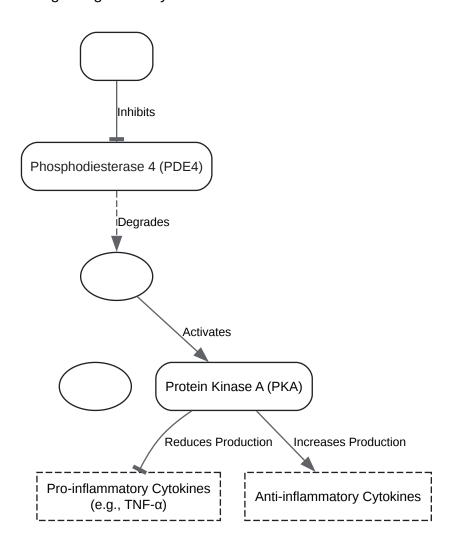
CDC801 exerts its biological effects through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate



(cAMP), a crucial second messenger in various cellular signaling pathways.

By inhibiting PDE4, **CDC801** prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. In immune and inflammatory cells, this cascade of events leads to a decrease in the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), and an increase in the synthesis of anti-inflammatory cytokines.

Diagram 3: CDC801 Signaling Pathway



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Caption: Mechanism of action of **CDC801** via PDE4 inhibition.



Quantitative Biological Data

Specific IC50 values for **CDC801** against different PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) are not readily available in published literature. However, for a compound to be considered a potent PDE4 inhibitor, IC50 values are typically in the nanomolar range. For comparison, the related compound roflumilast exhibits IC50 values in the low nanomolar range for PDE4 isoforms.

Parameter	Value	Reference
Target	Phosphodiesterase 4 (PDE4)	
IC50 (PDE4)	Not publicly available	
Clinical Phase	Investigational (Discontinued)	_

Clinical Investigation

CDC801 was investigated in a clinical trial for the treatment of Chronic Lymphocytic Leukemia (CLL).

- Clinical Trial Identifier: NCT00006097
- Title: Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia
- Status: The development of CC-1088 was discontinued by Celgene, and detailed results for this specific trial with CDC801 are not publicly available.

The rationale for investigating a PDE4 inhibitor in CLL stems from the role of this enzyme in the survival and proliferation of leukemia cells. By increasing intracellular cAMP, PDE4 inhibitors can induce apoptosis in CLL cells.

Conclusion

CDC801 (CC-1088) represents an early effort in the development of thalidomide-derived PDE4 inhibitors. While its clinical development was halted, the compound serves as an important case study in the broader effort to develop targeted therapies for inflammatory and neoplastic diseases. The understanding of its mechanism of action through PDE4 inhibition has



contributed to the successful development of other drugs in this class. Further disclosure of preclinical and clinical data by the developers would be beneficial for the scientific community to fully understand the potential and limitations of this particular molecule.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide: Discovery and Synthesis of CDC801]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662728#discovery-and-synthesis-of-cdc801compound]

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